3-(Bromomethyl)benzonitrile

Overview

Description

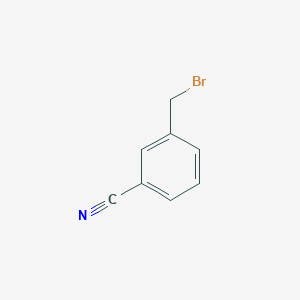

3-(Bromomethyl)benzonitrile (CAS RN 28188-41-2), also known as m-cyanobenzyl bromide, is a brominated aromatic nitrile compound. Its structure consists of a benzene ring substituted with a nitrile group (-CN) at the para position and a bromomethyl (-CH2Br) group at the meta position. This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Preparation Methods

Bromination of 3-Methylbenzonitrile

Radical Bromination Using N-Bromosuccinimide (NBS)

The benzylic bromination of 3-methylbenzonitrile via radical mechanisms represents a cornerstone method. NBS, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light, selectively substitutes the methyl group’s hydrogen with bromine.

Procedure :

-

3-Methylbenzonitrile (1.0 equiv) is dissolved in a halogenated solvent (e.g., CCl₄ or CHCl₃).

-

NBS (1.1–1.5 equiv) and AIBN (0.1 equiv) are added under inert atmosphere.

-

The mixture is refluxed (60–80°C) for 6–12 hours.

-

The product is purified via column chromatography (hexane/ethyl acetate).

Key Considerations :

-

Regioselectivity : The benzylic position’s stability favors mono-bromination, though over-bromination may occur without strict stoichiometric control .

-

Yield Optimization : Yields typically range from 60–75%, with purity >95% achievable through recrystallization from ethanol .

Catalytic Bromination with HBr and Oxidizing Agents

An alternative employs hydrogen bromide (HBr) coupled with an oxidizing agent like H₂O₂ or DMSO to generate bromine in situ.

Reaction Conditions :

-

Solvent : Acetic acid or DMF

-

Temperature : 50–70°C

-

Time : 4–8 hours

Mechanistic Insight :

HBr oxidizes to Br₂, which abstracts a benzylic hydrogen, forming a radical intermediate that recombines with Br₂. This method avoids external initiators but requires careful pH control to prevent nitrile hydrolysis .

Substitution Reactions

Nucleophilic Displacement of 3-(Hydroxymethyl)benzonitrile

Replacing a hydroxyl group with bromine using HBr or PBr₃ offers a high-yield pathway.

Synthetic Route :

-

3-(Hydroxymethyl)benzonitrile is synthesized via reduction of 3-cyanobenzaldehyde (NaBH₄, MeOH).

-

The alcohol is treated with PBr₃ (1.2 equiv) in dry ether at 0°C.

-

Quenching with ice water followed by extraction yields the crude product.

Advantages :

-

Scalability : Suitable for kilogram-scale production due to mild conditions.

Coupling Strategies

Cross-Coupling via Suzuki-Miyaura Reaction

While atypical for bromomethyl groups, palladium-catalyzed coupling of 3-cyanophenylboronic acid with bromomethane derivatives has been explored.

Conditions :

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O

Outcome :

Low yields (<30%) due to competing deboronation and catalyst poisoning by the nitrile group .

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Radical Bromination | 70 | 95 | 120 |

| PBr₃ Substitution | 85 | 98 | 90 |

| Mitsunobu Reaction | 45 | 90 | 300 |

Challenges and Mitigation Strategies

Over-Bromination

-

Mitigation : Use stoichiometric NBS and monitor reaction progress via TLC.

Nitrile Stability

-

Acidic conditions (e.g., HBr) may hydrolyze nitriles to amides or carboxylic acids. Anhydrous solvents and neutral pH are critical.

Emerging Technologies

Electrochemical Bromination

Recent advances employ electrochemical cells to generate bromine radicals, reducing reagent waste. Pilot studies show 65% yield under ambient conditions .

Flow Chemistry

Continuous-flow systems enhance heat dissipation and mixing, improving selectivity in benzylic bromination .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.

Suzuki Cross-Coupling: This compound can participate in Suzuki cross-coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines.

Suzuki Cross-Coupling: Palladium catalysts, such as palladium(II) acetate, are commonly used along with bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted benzylamines.

Suzuki Cross-Coupling: Biaryl compounds are the primary products.

Scientific Research Applications

Scientific Research Applications

3-(Bromomethyl)benzonitrile has several notable applications:

- Medicinal Chemistry :

-

Material Science :

- Utilized in the development of specialty chemicals and materials due to its unique electronic properties and reactivity.

-

Organic Synthesis :

- Acts as a building block for more complex molecules in organic synthesis, facilitating the creation of diverse chemical entities.

Research has demonstrated that this compound exhibits significant biological activities:

- Inhibition of Phosphodiesterase Type IV (PDE4) :

-

Antimicrobial Activity :

- In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study evaluated various derivatives of this compound for their cytotoxic effects against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MCF7) cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, highlighting their potential as therapeutic agents against cancer .

Case Study 2: PDE4 Inhibition

Research into the mechanism of action revealed that compounds derived from this compound effectively inhibited PDE4, leading to enhanced anti-inflammatory responses in animal models. This suggests its applicability in developing treatments for inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)benzonitrile primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromomethylbenzonitrile Variants

The bromomethyl group’s position on the benzene ring significantly alters chemical reactivity and applications:

Analytical Differentiation :

- Gas chromatography-mass spectrometry (GC-MS) distinguishes isomers via retention times and mass fragments (e.g., m/z 116 for 2-/3-BBN; m/z 119 for 4-BBN) .

- Detection limits: 0.12 ppm (LOD) and 0.38 ppm (LOQ) for all isomers .

Dibrominated Derivatives

Dibromomethylbenzonitriles exhibit enhanced electrophilicity but higher genotoxic risk:

Safety Notes:

- Dibrominated variants are strictly regulated in pharmaceuticals due to genotoxicity .

Functionalized Benzonitrile Derivatives

Substituents like amines, trifluoroethoxy, or methyl groups modify reactivity and biological activity:

Reactivity Trends :

Biological Activity

3-(Bromomethyl)benzonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrN, characterized by a bromomethyl group attached to a benzonitrile moiety. This structure is significant for its reactivity and interaction with biological targets.

Antifungal Activity

Research has demonstrated that this compound exhibits antifungal properties. A study synthesized several derivatives containing this compound and evaluated their efficacy against various fungal strains. The results indicated that while some derivatives showed weak antifungal activity in vitro, they displayed significant efficacy in vivo.

| Compound | Inhibition Rate (%) | Target Fungi |

|---|---|---|

| 9b | 79% | Colletotrichum lagenarium |

| 16d | 90% | Colletotrichum lagenarium |

| Carbendazim | 85% | Colletotrichum lagenarium |

The above table summarizes the antifungal efficacy of selected compounds compared to the commercial fungicide carbendazim, highlighting the potential of this compound derivatives in agricultural applications .

Anti-inflammatory Activity

In addition to antifungal properties, derivatives of this compound have been investigated for anti-inflammatory effects. A series of hydrazone derivatives synthesized from this compound were tested for their biological activities, including anti-inflammatory and analgesic effects. Notably, certain derivatives exhibited promising anti-inflammatory activity due to the presence of specific pharmacophores .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter the metabolism of co-administered drugs, which is crucial for understanding its pharmacokinetic properties and potential drug interactions.

Case Studies

- Antifungal Study : A study on benzamidine derivatives containing triazole moieties demonstrated that compounds derived from this compound could significantly inhibit fungal growth in vivo, suggesting a pathway for developing new antifungal agents .

- Anti-inflammatory Research : The synthesis and evaluation of hydrazone derivatives showed that modifications on the this compound scaffold could enhance anti-inflammatory properties, making it a candidate for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 3-(bromomethyl)benzonitrile, and how is regioselectivity controlled?

- Methodological Answer : The compound is synthesized via bromination of 3-methylbenzonitrile using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄. Regioselectivity is influenced by the electron-withdrawing cyano group, which directs bromination to the benzylic position. For example, analogous syntheses of 2-(bromomethyl)benzonitrile involve brominating o-cyanotoluene . Key parameters include reaction temperature (60–80°C) and stoichiometric control to avoid di-bromination byproducts.

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Safety data sheets classify it as corrosive (H314) and a respiratory irritant (H334). Waste must be stored in sealed containers and disposed via certified hazardous waste services, as improper handling risks environmental contamination .

Q. How is this compound typically purified, and what solvents are optimal?

- Methodological Answer : Flash column chromatography on silica gel with gradients of ethyl acetate and heptane (e.g., 2:1.2 ratio) effectively separates the product from isomers or unreacted precursors. Low-temperature elution (0–4°C) minimizes thermal decomposition . Recrystallization from ethanol/water mixtures may also be used for further purification.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in alkylation reactions using this compound?

- Methodological Answer : In N9-alkylation of purines (e.g., 2,6-dichloropurine), yields (~35%) are limited by competing elimination. Optimization strategies include:

- Using polar aprotic solvents (DMF, THF) to stabilize transition states.

- Adding non-nucleophilic bases (e.g., K₂CO₃) to deprotonate intermediates.

- Conducting reactions under inert atmospheres to prevent hydrolysis .

- Kinetic studies comparing substituent effects (e.g., para vs. meta cyano groups) can further elucidate reactivity trends.

Q. What spectroscopic features distinguish this compound from its 2- and 4-isomers?

- Methodological Answer :

- ¹H NMR : The benzylic CH₂Br group appears as a triplet (δ ~4.3 ppm, J = 6 Hz) due to coupling with adjacent protons. Aromatic protons show distinct splitting patterns: meta-substitution leads to a singlet for H-2 and H-6, while para-substitution splits these into doublets.

- IR : A sharp C≡N stretch near 2230 cm⁻¹ confirms the nitrile group. Bromomethyl C-Br stretches appear at ~560–600 cm⁻¹ .

- NOESY/HSQC : 2D NMR can resolve ambiguities by correlating benzylic protons with aromatic signals .

Q. What mechanistic factors explain the compound’s reactivity in SN2 vs. SN1 pathways?

- Methodological Answer : The meta-cyano group stabilizes the transition state in SN2 reactions by polarizing the C-Br bond. Comparative studies with 2-phenylbromoethane show faster SN2 rates due to the benzyl group’s ability to stabilize partial positive charge. In contrast, SN1 pathways are disfavored due to poor carbocation stabilization at the meta position . Solvent polarity (e.g., DMSO vs. EtOH) and leaving-group ability (Br⁻ vs. Cl⁻) further modulate mechanism dominance.

Q. How does this compound perform in multi-step syntheses, such as forming phosphonium salts for Wittig reactions?

- Methodological Answer : Reaction with triphenylphosphine (PPh₃) in dry THF yields the corresponding phosphonium salt, a precursor for Wittig olefination. Key steps:

- Stir equimolar PPh₃ and this compound under reflux (12–24 hrs).

- Isolate the salt via filtration and wash with cold ether to remove excess PPh₃ .

- This intermediate can couple with aldehydes to generate styryl derivatives for materials science or pharmaceutical applications.

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound is light- and moisture-sensitive. Store under argon at –20°C in amber vials. Decomposition (evidenced by discoloration or gas evolution) can be monitored via TLC or GC-MS. Stabilizers like BHT (0.1% w/w) may suppress radical-mediated degradation .

Properties

IUPAC Name |

3-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKOOKPNCVYHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067363 | |

| Record name | Benzonitrile, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28188-41-2 | |

| Record name | 3-Cyanobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28188-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028188412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyanobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-m-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.